![molecular formula C18H13FN4O2 B5610682 methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5610682.png)
methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of o-phenylenediamine with glyoxal, followed by further functionalization to introduce the fluorophenyl and carboxylate groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce different functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Anticancer Activity
Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has shown promise in the development of anticancer agents. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, a study involving derivatives of this compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound in anticancer drug development .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Pyrroloquinoxaline derivatives have been studied for their neuroprotective properties. Preliminary studies indicate that this compound may modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyrroloquinoxaline derivatives. The compound may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. In vitro studies have shown that similar compounds can reduce inflammation markers significantly .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against colorectal cancer cells. Further exploration into its mechanism revealed apoptosis induction through caspase activation.
Case Study 2: Neuroprotection Mechanism
In a model of oxidative stress-induced neuronal death, the compound was administered to neuronal cultures exposed to hydrogen peroxide. Results showed a significant reduction in cell death and preservation of mitochondrial function, indicating its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s fluorophenyl group enhances its binding affinity to target proteins, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its diverse pharmacological activities.
Pyrroloquinoxalines: A class of compounds with similar structures but varying functional groups.
Fluorophenyl derivatives: Compounds with fluorophenyl groups that exhibit enhanced biological activity
Uniqueness
Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Biological Activity
Methyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article summarizes the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization of quinoxaline derivatives. Various synthetic routes have been explored, emphasizing the importance of optimizing yield and purity while minimizing reaction times. For instance, a novel one-pot Buchwald amination/cyclization method has shown promise in synthesizing related pyrido[2,3-b]quinoxaline derivatives efficiently .
Antioxidant Properties
Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant activity. For example, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated a high radical scavenging capacity with an overall rate constant of 8.56×108 M−1s−1 . This suggests that this compound may also possess similar antioxidant properties due to structural similarities.
Anticancer Activity
Pyrrolo[2,3-b]quinoxalines have been investigated for their anticancer potential. A study reported that certain derivatives exhibited low IC50 values against various cancer cell lines, such as HCT-116 and MCF-7, with values of 1.9 µg/mL and 2.3 µg/mL respectively . These results indicate that this compound could be a candidate for further evaluation in cancer research.
Anti-inflammatory Properties
The compound has also been studied for its role in modulating inflammatory responses. Research on related pyrrolo[2,3-b]quinoxalines has shown potential in attenuating cytokine storms associated with conditions like COVID-19 by inhibiting pro-inflammatory cytokines such as TNF-α . This suggests a possible therapeutic application in treating inflammatory diseases.
Table: Summary of Biological Activities
Activity | Findings | Reference |
---|---|---|
Antioxidant | High radical scavenging activity | |
Anticancer | IC50 values: HCT-116 (1.9 µg/mL), MCF-7 (2.3 µg/mL) | |
Anti-inflammatory | Inhibition of TNF-α in cytokine storm models |
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for its development as a therapeutic agent.
- Clinical Trials : Given the promising in vitro results, advancing to preclinical and clinical trials will help establish efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Further exploration of SAR will aid in optimizing the compound's biological activity and selectivity.
Properties
IUPAC Name |
methyl 2-amino-1-(3-fluorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-25-18(24)14-15-17(22-13-8-3-2-7-12(13)21-15)23(16(14)20)11-6-4-5-10(19)9-11/h2-9H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSVDWPUNPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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